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Introduction

The selective hydrogenation of indoles to produce indolines and their saturated derivatives is a
fundamental transformation in organic synthesis, particularly in the pharmaceutical industry.
Chiral indolines are crucial structural motifs found in numerous natural products and biologically
active molecules.[1][2] The direct hydrogenation of the indole core presents a highly atom-
economical route to these valuable compounds. However, this transformation is challenging
due to the high resonance stability of the indole aromatic system.[3][4] Key difficulties include
controlling selectivity to prevent over-hydrogenation to octahydroindoles, avoiding side
reactions like polymerization, and catalyst poisoning by the nitrogen-containing product.[3][4]

This document provides an overview of modern catalytic methods for the hydrogenation of
substituted indoles, focusing on both heterogeneous and homogeneous systems, with a
special emphasis on asymmetric synthesis.

Core Concepts & Mechanisms

A common strategy to overcome the aromatic stability of the indole ring is the use of a
Bregnsted or Lewis acid co-catalyst. Under acidic conditions, the indole is protonated, typically
at the C-3 position, to form a reactive iminium ion intermediate.[4][5] This disruption of the
aromatic system facilitates hydrogenation across the C2-C3 double bond under milder
conditions than would otherwise be required.[4][5]
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Heterogeneous Catalysis

Heterogeneous catalysts are widely used due to their operational simplicity, ease of separation
from the reaction mixture, and recyclability.[3] Platinum on carbon (Pt/C) and Palladium on
carbon (Pd/C) are common choices for this transformation.

A significant advancement in this area is the development of environmentally benign protocols
using water as a solvent.[3][4] For instance, the combination of Pt/C with a Brgnsted acid like
p-toluenesulfonic acid (p-TSA) in water allows for the efficient and selective hydrogenation of a
wide array of unprotected indoles to indolines at room temperature and moderate hydrogen
pressure.[3][4] While effective, challenges can arise with certain substrates. For example, 5-
chloroindole can undergo dehalogenation as a side reaction, and N-methylindole is prone to
over-reduction.[3][4]

Homogeneous Catalysis and Asymmetric Hydrogenation

Homogeneous catalysts, typically complexes of rhodium, ruthenium, iridium, and palladium with
chiral ligands, are paramount for achieving high enantioselectivity in the synthesis of chiral
indolines.[2][6] These systems also frequently rely on acid activation to generate the key
iminium intermediate.[5][7]

o Palladium-Catalyzed Systems: Palladium complexes, particularly with sterically hindered
bisphosphine ligands like WingPhos, have been successfully applied to the asymmetric
hydrogenation of unprotected 3-substituted indoles, affording high yields and
enantioselectivities.[8]

« Iridium-Catalyzed Systems: Iridium catalysts, in combination with chiral bisphosphine-
thiourea ligands (e.g., ZhaoPhos), have proven highly effective for the asymmetric
hydrogenation of challenging aryl-substituted unprotected indoles, a class of substrates that
previously yielded poor reactivity and selectivity.[7]

o Complete Hydrogenation: In some applications, the complete saturation of the indole ring to
form octahydroindoles is the desired outcome. Dual-function catalysts, such as ruthenium N-
heterocyclic carbene (Ru-NHC) complexes, have been developed for the highly
enantioselective and complete hydrogenation of protected indoles.[9] These catalysts can
act homogeneously to reduce the heterocyclic ring and then potentially transform into
heterogeneous nanoparticles to hydrogenate the carbocyclic ring.[9]
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The mechanism for asymmetric hydrogenation of 2,3-disubstituted indoles often involves a
dynamic kinetic resolution process, where asymmetric protonation first generates a chiral
center at the 3-position, followed by the enantioselective hydrogenation of the C=N bond of the
resulting iminium ion.[5]

Visualizations

Products

I

I

Hydrogenation |

I

b Over-hydrogenation |

\>

|

I

I

Octahydroindole

Click to download full resolution via product page

Caption: General scheme of indole hydrogenation.
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Caption: Acid-catalyzed hydrogenation mechanism.
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Caption: General experimental workflow.
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Quantitative Data Summary

The following tables summarize representative results for the catalytic hydrogenation of various

substituted indoles under different conditions.

Table 1. Heterogeneous Hydrogenation of Unprotected Indoles with Pt/C[3][4]

Entry

Substrate

Product

Yield (%)

Conditions

Indole

Indoline

>99

5 mol% Pt/C, 1.1
eq p-TSA, H20,
30 bar Hz, RT, 2h

5-Methylindole

5-Methylindoline

96

5 mol% Pt/C, 1.1
eq p-TSA, H20,
30 bar Hz, RT, 2h

5-Methoxyindole

5-

Methoxyindoline

95

5 mol% Pt/C, 1.1
eq p-TSA, H20,
30 bar Hz, RT, 2h

5-Fluoroindole

5-Fluoroindoline

93

5 mol% Pt/C, 1.1
eq p-TSA, Hz0,
30 bar Hz, RT, 2h

N-Methylindole

N-Methylindoline

82

2.5 mol% PY/C,
1.1 eq p-TSA,
H20, 10 bar Hz,
RT, 2h

2,3-
Dimethylindole

cis/trans-2,3-

Dimethylindoline

89

10 mol% Pt/C,
1.1 eq p-TSA,
H20, 50 bar Hz,
RT, 12h

Table 2: Asymmetric Hydrogenation of Unprotected Indoles
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Catalyst

Entry Substrate Product Yield (%) ee (%) /er Ref
System
3- PAd(TFA)2/  (S)-3-
1 Phenylindo  (R)- Phenylindo 99 94.4.56er [8]
le WingPhos line
3 PA(TFA)2/  (S)-3-(p-
2 P ) (R)- Tolyl)indoli 99 93.3:6.7er  [8]
Tolyl)indole )
WingPhos ne
2- [Ir(coD)Cl] (9)-2-
3 Phenylindo 2/ (S,R)- Phenylindo 99 95 [7]
le ZhaoPhos line
2 [Ir(coD)Cl]  (S)-2-(p-
4 P ) 2/ (S,R)- Tolyl)indoli 96 96 [7]
Tolyl)indole
ZhaoPhos ne
(2S,39)-2-
2-Methyl-3-  [Ir(COD)CI]
} Methyl-3- 99 (>20:1
5 phenylindol 2/ (S,R)- ) 98 [7]
phenylindol dr)
e ZhaoPhos )
ine
(2S,39)-2-
2-Ethyl-3- [Ir(COD)CI]
) Ethyl-3- 98 (>20:1
6 phenylindol 2/ (S,R)- ) 98 [7]
phenylindol dr)
e ZhaoPhos )
ine

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous
Hydrogenation of Unprotected Indoles in Water[3][4]

This protocol describes a green chemistry approach for the selective reduction of the C2-C3
double bond of indoles.

Materials:

e Substituted Indole (1.0 mmol)
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e 10% Platinum on activated carbon (Pt/C, 5 mol %)

e p-Toluenesulfonic acid monohydrate (p-TSA-Hz20, 1.1 mmol)
e Deionized Water (5 mL)

» Hydrogen gas (H2)

o High-pressure autoclave equipped with a magnetic stir bar
Procedure:

o Vessel Charging: To a glass liner of a high-pressure autoclave, add the substituted indole
(2.0 mmol), Pt/C (5 mol %), and p-TSA-H20 (1.1 mmol).

e Solvent Addition: Add deionized water (5 mL) to the glass liner.

o Assembly and Purging: Place the liner inside the autoclave and seal the vessel securely.
Purge the autoclave three times with Hz gas to remove air.

o Reaction: Pressurize the autoclave to the desired pressure (e.g., 30 bar) with Hz. Stir the
reaction mixture vigorously at room temperature for the specified time (typically 2-12 hours).

e Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS analysis of
aliquots.

o Work-up: After the reaction is complete, carefully vent the excess hydrogen gas in a well-
ventilated fume hood.

o Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter it through a pad of
Celite to remove the Pt/C catalyst. Wash the Celite pad with additional ethyl acetate.

o Extraction and Isolation: Transfer the filtrate to a separatory funnel. Neutralize the aqueous
layer with a saturated NaHCOs solution and extract the product with ethyl acetate (3 x 15
mL). Combine the organic layers, dry over anhydrous NazSOa4, filter, and concentrate under
reduced pressure to yield the crude product.

« Purification: Purify the crude product by column chromatography on silica gel if necessary.
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Protocol 2: General Procedure for Ir-Catalyzed
Asymmetric Hydrogenation of 2-Aryl Unprotected
Indoles|[7]

This protocol is suitable for achieving high enantioselectivity in the synthesis of chiral 2-
substituted indolines.

Materials:

2-Substituted-1H-indole (0.1 mmol)

[I(COD)CI]2 (1.5 mol %)

(S,R)-ZhaoPhos ligand (3.3 mol %)

Methanesulfonic acid (MeSOsH, 1.5 equiv)

Chloroform (CHClIs, 1.0 mL)

Hydrogen gas (H2)

High-pressure autoclave with glass vials

Procedure:

Catalyst Preparation: In a glovebox, add [Ir(COD)CI]z (1.5 mol %) and the (S,R)-ZhaoPhos
ligand (3.3 mol %) to a reaction vial.

» Substrate Addition: To the vial, add the 2-substituted indole (0.1 mmol) and a magnetic stir
bar.

» Solvent and Acid Addition: Add chloroform (1.0 mL) followed by methanesulfonic acid (1.5
equiv).

» Reaction Setup: Place the vial into a high-pressure autoclave. Seal the autoclave and
remove it from the glovebox.
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Hydrogenation: Purge the autoclave with Hz gas three times. Pressurize the vessel to 50 atm
with Hz2 and place it in a preheated oil bath at 70 °C. Stir the reaction for 48 hours.

Work-up: After 48 hours, cool the autoclave to room temperature and carefully release the
hydrogen pressure.

Analysis: Open the autoclave and take an aliquot from the reaction mixture. Determine the
conversion by *H NMR analysis.

Isolation and Purification: Concentrate the remaining reaction mixture under reduced
pressure. Purify the residue by flash column chromatography on silica gel to obtain the
desired chiral indoline.

Enantioselectivity Determination: Determine the enantiomeric excess (ee) of the product by
chiral HPLC analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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